molecular formula C16H14ClF3N2O2S B2898337 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride CAS No. 870149-19-2

4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride

Cat. No.: B2898337
CAS No.: 870149-19-2
M. Wt: 390.81
InChI Key: SNJIQQLHQVIGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the formation of the butanoyl chloride moiety.

    Formation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.

    Introduction of Substituents: The methoxyphenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of Butanoyl Chloride: The final step involves the reaction of the intermediate compound with thionyl chloride (SOCl₂) to form the butanoyl chloride group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The butanoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Electrophilic Aromatic Substitution: The aromatic rings can undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

    Amides and Esters: Formed through nucleophilic substitution.

    Alcohols and Ketones: Resulting from reduction reactions.

    Substituted Aromatics: Produced via electrophilic aromatic substitution.

Scientific Research Applications

4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoic acid
  • 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide

Uniqueness

Compared to similar compounds, 4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl chloride is unique due to the presence of the butanoyl chloride group, which makes it highly reactive and versatile for further chemical modifications

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2S/c1-24-12-6-3-2-5-10(12)11-9-13(16(18,19)20)22-15(21-11)25-8-4-7-14(17)23/h2-3,5-6,9H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJIQQLHQVIGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)SCCCC(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.